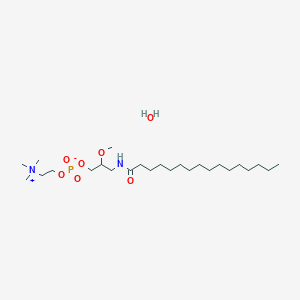
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate: is a phospholipid compound known for its inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth in vitro . This compound is primarily used in proteomics research and has a molecular formula of C25H53O6N2P•3H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves multiple steps, including the formation of the hexadecanamido group and the methoxypropan-1-ol backbone. Specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and consistency, often requiring advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting Protein Kinase C and neoplastic cell growth.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
- rac-2-Methoxy-3-hexadecanamido-1-propyl Phosphocholine Monohydrate
- rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Hydrate
Uniqueness
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth. This sets it apart from other similar compounds that may not have the same level of specificity or efficacy .
Biological Activity
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a phospholipid compound that has garnered attention for its biological activities and potential therapeutic applications. It is classified as an inhibitor of Protein Kinase C (PKC), which plays a crucial role in various signaling pathways within cells. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C25H55N2O7P
- Molecular Weight : 526.69 g/mol
- CAS Number : 163751-35-7
- Protein Kinase C Inhibition :
-
Impact on Cellular Processes :
- The compound has been linked to several cellular processes including:
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its PKC inhibitory activity, it may be effective in treating various cancers by inducing apoptosis in tumor cells and inhibiting their proliferation.
- Anti-infection Properties : The compound shows promise in combating infections by modulating immune responses and could be explored for use against viral and bacterial pathogens .
Case Studies and Experimental Evidence
- In Vitro Studies :
- Animal Models :
Data Table of Biological Activities
Properties
Molecular Formula |
C25H55N2O7P |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2 |
InChI Key |
OXSZGYAIBLLMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















